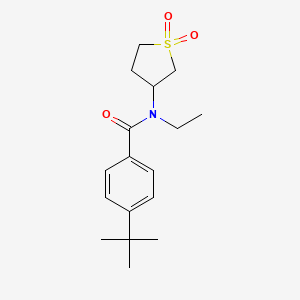
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features an iodophenyl group and a methylfuran moiety connected by a propanamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:
Formation of the iodophenyl intermediate: This can be achieved by iodination of a suitable phenyl precursor using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Synthesis of the methylfuran intermediate: The methylfuran moiety can be synthesized through the alkylation of furan with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Coupling reaction: The iodophenyl and methylfuran intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain enzymes or receptors, while the methylfuran moiety can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-bromophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of iodine.
N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Contains a chlorine atom instead of iodine.
N-(4-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide: Features a fluorine atom instead of iodine.
Uniqueness
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets and improve the compound’s overall efficacy in various applications.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-2-7-13(18-10)8-9-14(17)16-12-5-3-11(15)4-6-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAKVQQUMZOBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
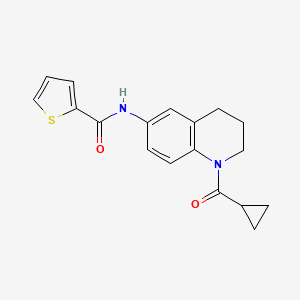


![N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2416592.png)

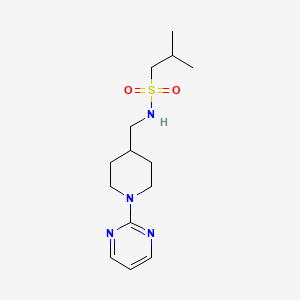
![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
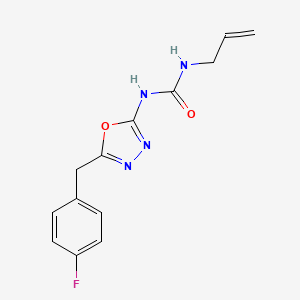

![3-{4-[4-(2-carboxyethyl)phenoxy]phenyl}propanoic acid](/img/structure/B2416606.png)

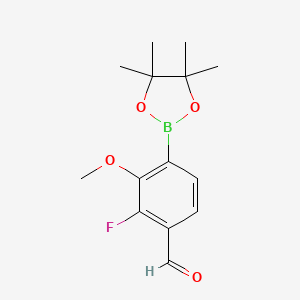
![2-{[(4-fluorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
